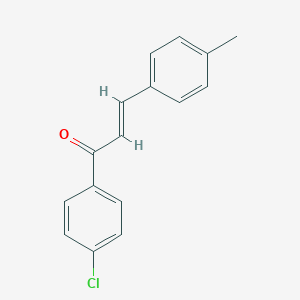
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a non-steroidal drug commonly used in the treatment of female infertility. Clomiphene is an estrogen receptor modulator that works by blocking the negative feedback of estrogen on the hypothalamus, which leads to an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) secretion from the pituitary gland. This results in the stimulation of ovulation and subsequent pregnancy in women who have difficulty conceiving.
Mécanisme D'action
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one works by binding to estrogen receptors in the hypothalamus, which leads to a decrease in the negative feedback of estrogen on the pituitary gland. This results in an increase in FSH and LH secretion, which stimulates follicular growth and ovulation.
Effets Biochimiques Et Physiologiques
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have a number of biochemical and physiological effects. It increases the levels of FSH and LH, which in turn stimulate the ovaries to produce more follicles. It also increases the levels of estradiol, which is important for the development of the endometrium. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have a positive effect on the cervical mucus, making it more hospitable to sperm.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It is also effective in inducing ovulation in women with ovulatory disorders. However, one limitation is that it is not effective in women with primary ovarian failure or in men with hypogonadism. It can also have side effects such as hot flashes, mood swings, and headaches.
Orientations Futures
There are a number of future directions for research on (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one. One area of interest is its potential use in male infertility. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to increase testosterone levels in men with hypogonadism, which could improve sperm production. Another area of interest is its potential use in cancer treatment. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been shown to have anti-tumor effects in some types of cancer, and further research is needed to explore its potential as a cancer therapy. Finally, research is needed to explore the long-term effects of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one use on fertility and overall health.
Méthodes De Synthèse
The synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one involves the condensation of 4-chlorobenzaldehyde and 4-methylbenzylamine in the presence of a base, followed by a cyclization reaction to form the enone product. This method has been optimized to provide high yields and purity of (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one.
Applications De Recherche Scientifique
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has been extensively studied for its use in the treatment of female infertility. It has been shown to be effective in inducing ovulation in women with polycystic ovary syndrome (PCOS), unexplained infertility, and other ovulatory disorders. (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is also used in assisted reproductive technologies such as in vitro fertilization (IVF) to increase the number of eggs produced.
Propriétés
Numéro CAS |
19672-63-0 |
|---|---|
Nom du produit |
(2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Formule moléculaire |
C16H13ClO |
Poids moléculaire |
256.72 g/mol |
Nom IUPAC |
(E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3/b11-6+ |
Clé InChI |
FAPSQWJZKAIXNZ-IZZDOVSWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



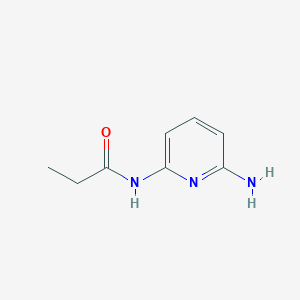
![1-N,1-N-dimethyl-4-[(E)-2-quinolin-4-ylethenyl]benzene-1,2-diamine](/img/structure/B182644.png)
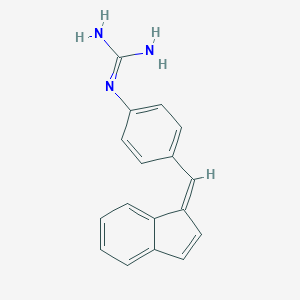
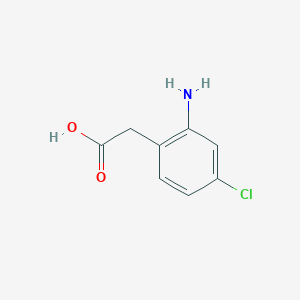
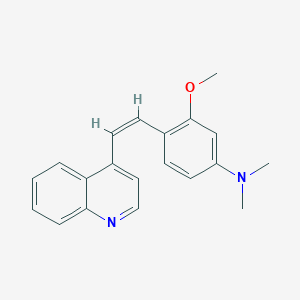
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)
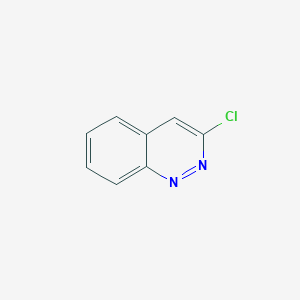
![5-Ethylbenzo[d]oxazol-2(3H)-one](/img/structure/B182658.png)
![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)
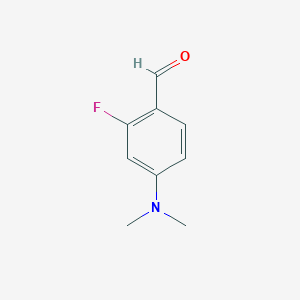
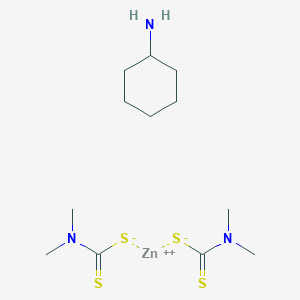
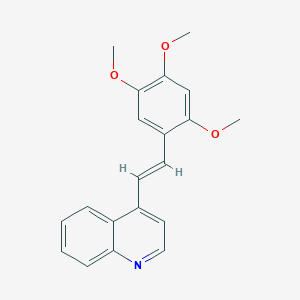
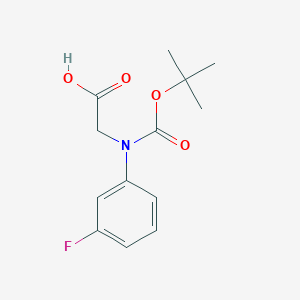
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)